molecular formula C17H25NO4S B2859134 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 899962-95-9

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2859134
CAS RN: 899962-95-9
M. Wt: 339.45
InChI Key: OKZYBRUMKHHLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide” seems to be a complex organic molecule. It likely contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The specific compound you’re asking about seems to be a derivative or related compound of 1,4-dioxaspiro[4.4]nonane .

Scientific Research Applications

Prins Cascade Cyclization

A novel Prins cascade process for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives through the coupling of aldehydes with a similar compound demonstrates the potential for creating spiromorpholinotetrahydropyran derivatives. This method highlights the compound's utility in synthesizing complex molecular structures, showcasing its significance in chemical synthesis and the broader field of organic chemistry (Reddy et al., 2014).

Anticonvulsant Activity

Derivatives of the compound have been evaluated for their anticonvulsant activities, with certain molecules showing promising results in mouse models. This underscores the compound's relevance in the development of new therapeutic agents for epilepsy and related neurological conditions (Jinping Li et al., 2015).

Antibacterial Potential

Some derivatives have demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, indicating the compound's importance in addressing bacterial resistance and the development of new antibiotics (Abbasi et al., 2016).

Anti-Inflammatory and Anticancer Effects

Research into salicylic acid and N-acetyl-2-carboxybenzenesulfonamide regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore, related to the compound , has revealed dual selective cyclooxygenase-2 (COX-2)/5-lipoxygenase (5-LOX) inhibitory activities, suggesting potential anti-inflammatory and anticancer applications (Chowdhury et al., 2009).

Antimycobacterial Agents

The design and synthesis of derivatives with tunable cysteine-activated SO2 release profiles have shown potent efficacy in inhibiting Mycobacterium tuberculosis, highlighting the compound's utility in tackling tuberculosis and related mycobacterial infections (Malwal et al., 2012).

properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-12-8-13(2)16(14(3)9-12)23(19,20)18-10-15-11-21-17(22-15)6-4-5-7-17/h8-9,15,18H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZYBRUMKHHLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2COC3(O2)CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide

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